N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used for their antimicrobial, antifungal, and antiviral properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be used to synthesize anti-inflammatory agents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Scientific Research Applications
Antibacterial Agents
- Compounds related to N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Their synthesis and evaluation suggest potential for developing novel antibacterial agents (Palkar et al., 2017).
Anticancer Compounds
- Certain derivatives have demonstrated significant anticancer activities. Studies have focused on their cytotoxic and apoptotic activities against various cancer cell lines, suggesting their potential as anticancer compounds (Liu et al., 2019).
Antitubercular and Antimicrobial Activities
- Some synthesized compounds related to this chemical have been tested for their antitubercular and antimicrobial potential. The relationship between structure and activity of these compounds is a key area of study (Deohate & Mulani, 2019).
DNA Binding and Genotoxicity
- Research has also delved into the interaction of similar compounds with DNA, their genotoxicity, and antiproliferative activity in human tumor cells. These studies highlight the potential biomedical applications of these compounds (González-Álvarez et al., 2013).
Insecticidal and Antibacterial Potential
- There's also evidence of insecticidal and antibacterial potential in related compounds, which could have implications in agriculture and public health (Deohate & Palaspagar, 2020).
Anti-Tumor Agents
- Several compounds containing benzo[d]thiazol derivatives have been synthesized and evaluated for their anti-tumor activities, indicating potential in cancer therapy (Gomha et al., 2016).
Antimicrobial Agents
- Research into sulfonamide derivatives hybridized with benzo[d]thiazole ring structures has shown promising results as antimicrobial agents, indicating a wide range of applications in fighting bacterial infections (Abbas et al., 2017).
Mechanism of Action
Target of Action
The primary target of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of inflammatory mediators . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory conditions .
Future Directions
Properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-3-7-18(22)21(13-15-8-5-4-6-9-15)19-20-16-11-10-14(2)12-17(16)23-19/h4-6,8-12H,3,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLPKXUKFDKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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